4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde
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Description
Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while still being underexplored from a synthetic accessibility point of view .
Synthesis Analysis
The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The geometric properties of 1,2-disubstituted bicyclo[2.1.1]hexanes in general were found to be similar to those of ortho-substituted benzene .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of bicyclo[2.1.1]hexanes include [2 + 2] cycloaddition .Future Directions
Properties
IUPAC Name |
4-(phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-9-14-7-13(8-14,11-17-14)10-16-6-12-4-2-1-3-5-12/h1-5,9H,6-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUMFMIMPTWCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)C=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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